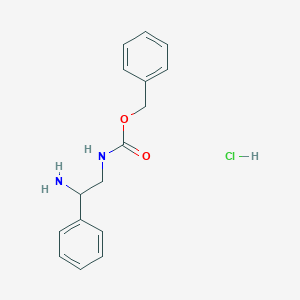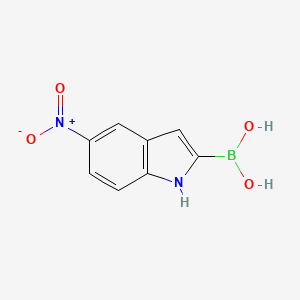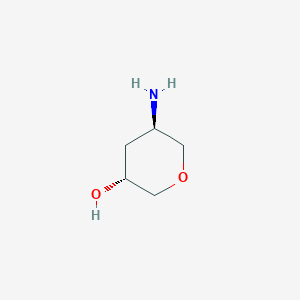
(3R,5R)-5-Amino-tetrahydro-pyran-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,5R)-5-Amino-tetrahydro-pyran-3-ol is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group and a tetrahydropyran ring. The stereochemistry of the compound, denoted by the (3R,5R) configuration, plays a crucial role in its reactivity and interactions with other molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3R,5R)-5-Amino-tetrahydro-pyran-3-ol can be achieved through several methods. One common approach involves the asymmetric reduction of a suitable precursor, such as a ketone or an aldehyde, using chiral catalysts or biocatalysts. For instance, carbonyl reductases have been employed to achieve high enantioselectivity and yield in the synthesis of similar compounds . The reaction conditions typically involve mild temperatures and the presence of cofactors like NADH or NADPH.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of biocatalysts in these systems can further enhance the enantioselectivity and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: (3R,5R)-5-Amino-tetrahydro-pyran-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the amino group and the tetrahydropyran ring allows for diverse reactivity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(3R,5R)-5-Amino-tetrahydro-pyran-3-ol has a wide range of applications in scientific research. In chemistry, it serves as a valuable intermediate in the synthesis of complex molecules. In biology, the compound’s chiral nature makes it useful in studying enzyme-substrate interactions and stereoselective processes. . Additionally, the compound’s unique structure and reactivity make it valuable in industrial processes, such as the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism by which (3R,5R)-5-Amino-tetrahydro-pyran-3-ol exerts its effects involves its interaction with specific molecular targets. The compound’s chiral centers allow it to bind selectively to enzymes and receptors, influencing various biochemical pathways. For instance, similar compounds have been shown to inhibit enzymes like hydroxymethylglutaryl-CoA reductase, which plays a key role in cholesterol biosynthesis . The specific pathways and targets involved depend on the compound’s structure and the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to (3R,5R)-5-Amino-tetrahydro-pyran-3-ol include other chiral amino alcohols and tetrahydropyran derivatives. Examples include (3R,5S)-6-chloro-3,5-dihydroxyhexanoate and (3R,5S)-fluvastatin .
Uniqueness: What sets this compound apart from these similar compounds is its specific stereochemistry and the presence of both an amino group and a tetrahydropyran ring
Eigenschaften
IUPAC Name |
(3R,5R)-5-aminooxan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-4-1-5(7)3-8-2-4/h4-5,7H,1-3,6H2/t4-,5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCVKSIEMVHVOG-RFZPGFLSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COCC1O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](COC[C@@H]1O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
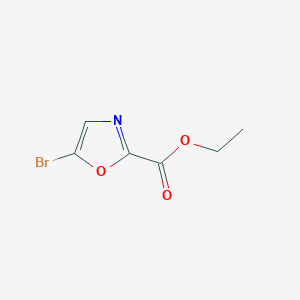

![2-Bromoimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B8195731.png)

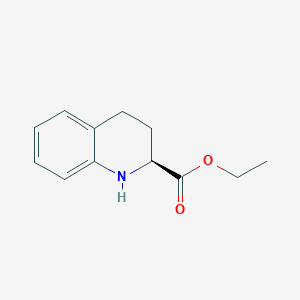
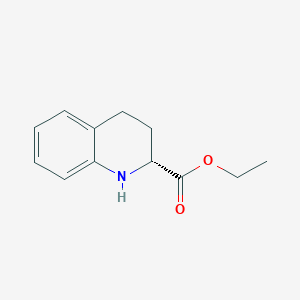
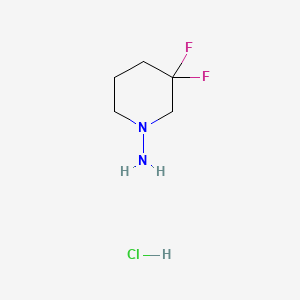
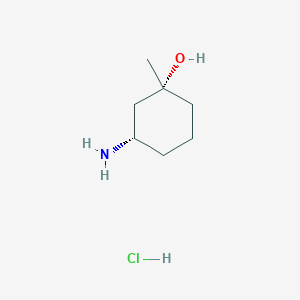
![Tert-butyl 3-thia-7-azabicyclo[4.1.1]octane-7-carboxylate](/img/structure/B8195759.png)
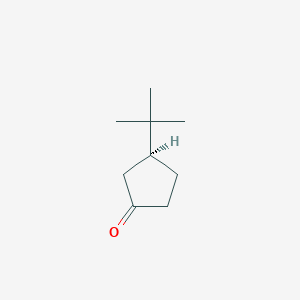
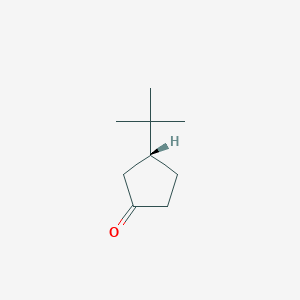
![(6-Hydroxymethyl-spiro[3.3]hept-2-yl)-methanol](/img/structure/B8195791.png)
